molecular formula C20H26N4O3 B2731603 N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226437-32-6

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2731603
CAS No.: 1226437-32-6
M. Wt: 370.453
InChI Key: KKJVNFGOJXXPBR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, and a piperidinyl-pyrimidinyl moiety.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the piperidine group: The piperidine group is introduced through a substitution reaction, often using a piperidine derivative.

    Coupling with the acetamide moiety: The final step involves coupling the pyrimidine-piperidine intermediate with the acetamide moiety, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine and pyrimidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
  • 2-Methoxy-5-methylphenyl isocyanate
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-7-8-17(26-3)16(11-14)22-18(25)13-27-19-12-15(2)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVNFGOJXXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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